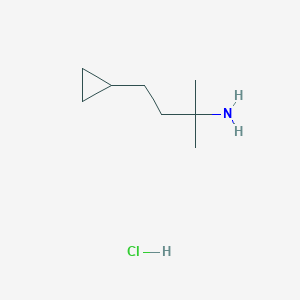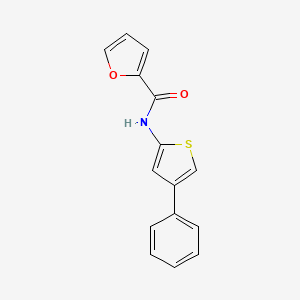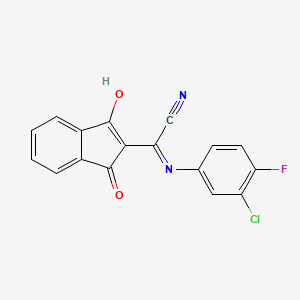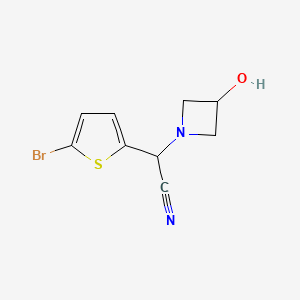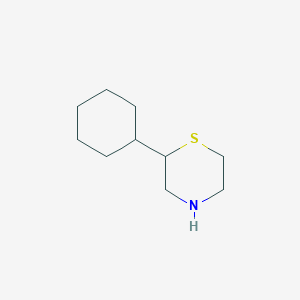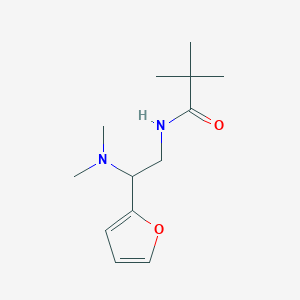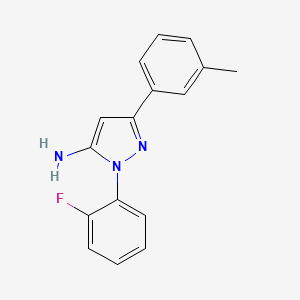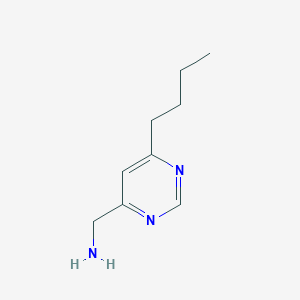
(6-Butylpyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Butylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a butyl group attached to the sixth position of the pyrimidine ring and a methanamine group at the fourth position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Butylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyrimidine derivatives. For instance, starting with 4-chloropyrimidine, a nucleophilic substitution reaction with butylamine can introduce the butyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: (6-Butylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
(6-Butylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity
作用機序
The mechanism of action of (6-Butylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound’s methanamine group can participate in various biochemical pathways, facilitating the formation of key intermediates in metabolic processes .
類似化合物との比較
(6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(6-Ethylpyrimidin-4-yl)methanamine: Features an ethyl group at the sixth position.
(6-Propylpyrimidin-4-yl)methanamine: Contains a propyl group at the sixth position.
Uniqueness: (6-Butylpyrimidin-4-yl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect the compound’s solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
(6-butylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-8-5-9(6-10)12-7-11-8/h5,7H,2-4,6,10H2,1H3 |
InChIキー |
ZQMPFLUEDOPNIW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=NC=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


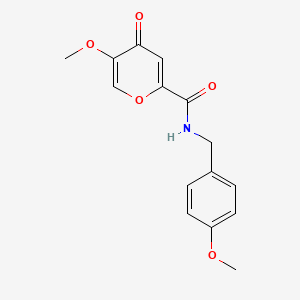
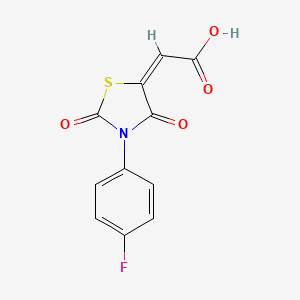
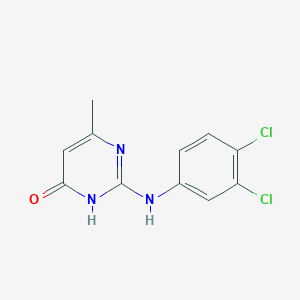
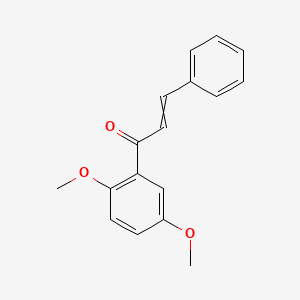
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
